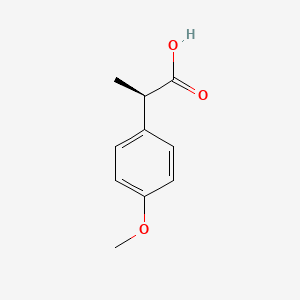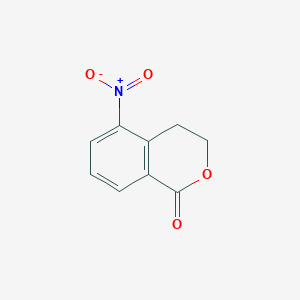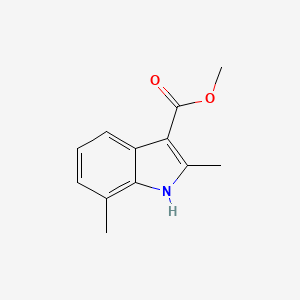![molecular formula C6H11BO4 B6600893 [2-(ethoxycarbonyl)cyclopropyl]boronic acid CAS No. 2031248-31-2](/img/structure/B6600893.png)
[2-(ethoxycarbonyl)cyclopropyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Ethoxycarbonyl)cyclopropyl]boronic acid: is an organoboron compound that features a cyclopropyl ring substituted with an ethoxycarbonyl group and a boronic acid moiety. This compound is of interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(ethoxycarbonyl)cyclopropyl]boronic acid typically involves the hydroboration of an appropriate cyclopropyl precursor. One common method is the hydroboration of an ethoxycarbonyl-substituted cyclopropene with a borane reagent, followed by oxidation to yield the boronic acid.
Industrial Production Methods: Industrial production of this compound may involve similar hydroboration techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Suzuki–Miyaura Coupling: This reaction involves the coupling of [2-(ethoxycarbonyl)cyclopropyl]boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, producing substituted cyclopropyl derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone, depending on the reaction conditions.
Substitution: The boronic acid moiety can undergo substitution reactions with various electrophiles, leading to the formation of new functionalized cyclopropyl compounds.
Common Reagents and Conditions:
Palladium catalysts: (e.g., palladium acetate, palladium chloride)
Bases: (e.g., potassium carbonate, sodium hydroxide)
Oxidizing agents: (e.g., hydrogen peroxide, sodium perborate)
Solvents: (e.g., tetrahydrofuran, dimethylformamide)
Major Products:
- Substituted cyclopropyl derivatives
- Cyclopropyl alcohols or ketones
Applications De Recherche Scientifique
Chemistry:
Cross-Coupling Reactions: Used as a reagent in Suzuki–Miyaura coupling to form complex organic molecules.
Synthesis of Pharmaceuticals: Employed in the synthesis of drug candidates and active pharmaceutical ingredients.
Biology and Medicine:
Bioconjugation: Utilized in the modification of biomolecules for drug delivery and diagnostic applications.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.
Industry:
Material Science: Used in the development of advanced materials with unique properties.
Agriculture: Explored for its potential use in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of [2-(ethoxycarbonyl)cyclopropyl]boronic acid in cross-coupling reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium, followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid moiety acts as a nucleophile, facilitating the transfer of the organic group to the palladium center.
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- Vinylboronic acid
- Cyclopropylboronic acid
Uniqueness:
- The presence of the ethoxycarbonyl group in [2-(ethoxycarbonyl)cyclopropyl]boronic acid provides additional reactivity and functionalization options compared to simpler boronic acids.
- The cyclopropyl ring imparts unique steric and electronic properties, making it a valuable building block in organic synthesis.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, pharmaceuticals, and material science. Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike.
Propriétés
IUPAC Name |
(2-ethoxycarbonylcyclopropyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BO4/c1-2-11-6(8)4-3-5(4)7(9)10/h4-5,9-10H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUUWMRIIMVSNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC1C(=O)OCC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
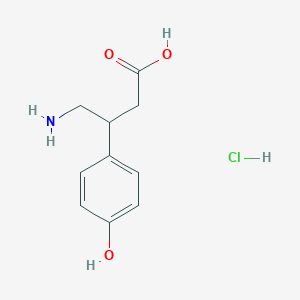

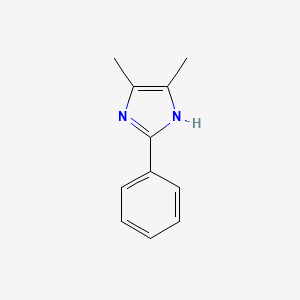


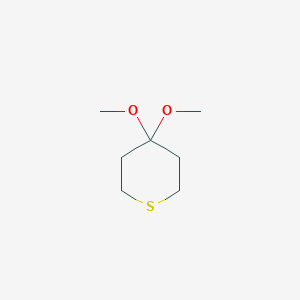

![3H-benzo[e]indole-1-carboxylicacid](/img/structure/B6600873.png)

![7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B6600883.png)

